![molecular formula C14H10N2O B168851 N-(3-cyanophenyl)benzamide CAS No. 141990-91-2](/img/structure/B168851.png)
N-(3-cyanophenyl)benzamide
Overview
Description
“N-(3-cyanophenyl)benzamide” is a chemical compound with the molecular formula C14H10N2O and a molecular weight of 222.25 . It is a white to yellow powder or crystals .
Synthesis Analysis
Benzamides, including “N-(3-cyanophenyl)benzamide”, can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The InChI code for “N-(3-cyanophenyl)benzamide” is 1S/C14H10N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,(H,16,17) .Chemical Reactions Analysis
Benzamides, including “N-(3-cyanophenyl)benzamide”, are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
“N-(3-cyanophenyl)benzamide” is a white to yellow powder or crystals . It has a molecular weight of 222.25 .Scientific Research Applications
Chemical Properties
“N-(3-Cyanophenyl)benzamide” is a chemical compound with the CAS Number: 141990-91-2 . It has a molecular weight of 222.25 . It is a white to yellow powder or crystals and is stored at room temperature .
Synthesis
The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which includes “N-(3-cyanophenyl)benzamide”, involves esterification, cyanation, cyclization, and aminolysis reactions . The structures of the target compounds are confirmed by 1H-NMR, 13C-NMR, and HRMS .
Pesticidal Applications
Benzamides substituted with pyridine-linked 1,2,4-oxadiazole, including “N-(3-cyanophenyl)benzamide”, have been studied for their pesticidal properties . Most compounds in this series showed good larvicidal activities against mosquito larvae at 10 mg/L . One compound, 7a, had a larvicidal activity as high as 100%, and even at 1 mg/L was still 40% .
Fungicidal Applications
These compounds also showed good fungicidal activities against eight tested fungi at 50 mg/L . In particular, compound 7h exhibited better inhibitory activity (90.5%) than fluxapyroxad (63.6%) against Botrytis cinereal .
Insecticidal Applications
1,2,4-oxadiazole heterocyclic derivatives, which include “N-(3-cyanophenyl)benzamide”, have shown diverse activities, including insecticidal activity .
Anti-inflammatory Applications
1,2,4-oxadiazole heterocyclic derivatives have also shown anti-inflammatory activity .
Hypotensive Applications
These compounds have shown hypotensive activity, which means they can lower blood pressure .
Other Physiological Activities
1,2,4-oxadiazole heterocyclic derivatives have shown other physiological activities .
Safety and Hazards
properties
IUPAC Name |
N-(3-cyanophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDMPHZMMJOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350505 | |
Record name | N-(3-cyanophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)benzamide | |
CAS RN |
141990-91-2 | |
Record name | N-(3-cyanophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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